Product packaging for Arg-Gly(Cat. No.:CAS No. 2418-67-9)

Arg-Gly

Cat. No.: B1616941
CAS No.: 2418-67-9
M. Wt: 231.25 g/mol
InChI Key: XUUXCWCKKCZEAW-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycine, N-L-arginyl- (PubChem CID: 22860347) is a chemical compound of interest in biochemical research. This dipeptide consists of the amino acids L-arginine and glycine linked together. The interaction between arginine and glycine is biologically significant; for instance, the enzyme L-arginine:glycine amidinotransferase catalyzes the transfer of an amidino group from arginine to glycine, which is the committed step in the synthesis of creatine . Furthermore, arginine-glycine (RG) repeats are a common motif in proteins, particularly in intrinsically disordered regions, and are crucial for processes like RNA binding and liquid-liquid phase separation, which drives the formation of membrane-less organelles . Researchers can utilize this high-purity Glycine, N-L-arginyl- compound to probe metabolic pathways, study enzyme kinetics, or investigate the properties of protein motifs in various in vitro systems. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N5O3 B1616941 Arg-Gly CAS No. 2418-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5O3/c9-5(2-1-3-12-8(10)11)7(16)13-4-6(14)15/h5H,1-4,9H2,(H,13,16)(H,14,15)(H4,10,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUXCWCKKCZEAW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10178885
Record name Glycine, N-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2418-67-9
Record name Glycine, N-L-arginyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-L-arginyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10178885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028709
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanisms and Methodologies for Chemical Synthesis of Glycine, N L Arginyl

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides by sequentially adding amino acids to a growing chain that is anchored to an insoluble solid support, typically a resin. bachem.com This technique simplifies the purification process by allowing excess reagents and by-products to be washed away by simple filtration while the peptide remains attached to the solid phase. bachem.com The synthesis of Glycine (B1666218), N-L-arginyl- via SPPS is typically carried out in the C-terminal to N-terminal (C→N) direction, meaning glycine is first attached to the resin, followed by the coupling of arginine. nih.gov

Orthogonal Protecting Group Strategies for Arginine Residues

A critical aspect of SPPS is the use of protecting groups to temporarily mask reactive functional moieties and prevent unwanted side reactions. iris-biotech.de In the synthesis of Glycine, N-L-arginyl-, the guanidino group in the side chain of arginine is strongly basic and requires protection. nih.gov The selection of a suitable protecting group is guided by the principle of orthogonality, which dictates that the protecting groups for the α-amino group and the side chain can be removed under different chemical conditions. iris-biotech.de

The most common orthogonal strategy in modern SPPS is the Fmoc/tBu approach. The α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups. iris-biotech.de For the arginine side chain, several arylsulfonyl-based protecting groups are commonly employed.

Protecting GroupAbbreviationKey Features & Cleavage Conditions
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfThe most widely used group due to its high acid lability. nih.govpeptide.com It can be removed with trifluoroacetic acid (TFA), often in a cocktail with scavengers. nih.gov However, it can be prone to causing δ-lactam formation. nih.gov
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcMore acid labile than Mtr, but less so than Pbf. peptide.compeptide.com Its removal also requires treatment with TFA. peptide.com
4-Methoxy-2,3,6-trimethylphenylsulfonylMtrRequires strong acid conditions, such as neat TFA with scavengers over a prolonged period, for removal. nih.gov Its poor acid lability has led to decreased popularity in favor of Pbf and Pmc. nih.gov
NitroNO2An older protecting group used in Boc chemistry, it is stable to TFA. peptide.com A key advantage is its prevention of δ-lactam formation during arginine incorporation. nih.gov Removal can be achieved with SnCl2 under mild acidic conditions while the peptide is still on the resin. nih.gov

The choice of protecting group can significantly impact the efficiency of the synthesis. For instance, the Pbf group, while popular, is not always completely removed under standard TFA cleavage conditions, especially in peptides containing multiple arginine residues. nih.gov Harder-acid deprotection with reagents like trimethylsilyl (B98337) bromide may be required for complete removal of arylsulfonyl groups. nih.gov

Sequential Coupling Protocols and Glycine Precedence

In the standard C→N synthesis of Glycine, N-L-arginyl-, the glycine residue is first anchored to the solid support. nih.gov The general cycle for each amino acid addition involves:

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid (or the growing peptide chain). This is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) in a solvent like dimethylformamide (DMF). bachem.comiris-biotech.de

Washing: Thorough washing of the resin to remove the deprotection reagent and by-products. bachem.com

Coupling: Activation of the carboxyl group of the incoming Nα-protected amino acid (in this case, Fmoc-Arg(Pbf)-OH) and its subsequent reaction with the newly freed amino group on the resin-bound chain. bachem.com

Washing: Final washing steps to remove excess reagents and soluble by-products. bachem.com

Arginine can be a challenging amino acid to incorporate due to the steric bulk of its side chain and the accompanying protecting group. biotage.com To ensure complete and efficient coupling, a strategy known as "double coupling" is sometimes employed. This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to drive the reaction to completion. biotage.combiotage.com

Aggregation of peptide chains on the resin can also hinder the coupling process, a phenomenon that is sequence-dependent. nih.gov While the short sequence of Arg-Gly is less prone to severe aggregation, the choice of resin and solvents can play a role in mitigating this issue. rsc.org

Resin-Bound Peptide Chain Elongation

The entire process of chain elongation occurs while the peptide is covalently attached to the insoluble resin. americanpeptidesociety.org The choice of resin is crucial for successful synthesis. Polystyrene (PS) resins are common, but they are hydrophobic and swell best in nonpolar solvents like dichloromethane (B109758) (DCM). scispace.commdpi.com More polar resins, such as those grafted with polyethylene (B3416737) glycol (PEG), show better swelling in polar solvents like DMF, which is often the solvent of choice for the coupling reaction. rsc.orgscispace.com

The process begins with the attachment of the C-terminal amino acid, glycine, to the resin via a linker. bachem.comnih.gov Linkers are bifunctional molecules that connect the peptide to the resin and are designed to be cleaved under specific conditions to release the final peptide. bachem.com Once the full peptide sequence (this compound) is assembled, a final deprotection of the N-terminal Fmoc group is performed, followed by cleavage from the resin. This final cleavage step typically uses a strong acid cocktail, such as 95% TFA, which also removes the side-chain protecting groups (like Pbf). iris-biotech.dethermofisher.com

Solution-Phase Synthetic Routes

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out the reactions in a homogenous solvent system. While it can be more labor-intensive than SPPS due to the need for purification after each step, it remains a valuable method, particularly for the synthesis of short peptides or for large-scale production. creative-peptides.com

Carbodiimide-Based Coupling Agent Applications

The formation of the peptide bond between arginine and glycine requires the activation of the arginine carboxyl group. Carbodiimides are a class of highly effective coupling reagents for this purpose. iris-biotech.deamericanpeptidesociety.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amino group of glycine. americanpeptidesociety.orgpeptide.com

Commonly used carbodiimides in solution-phase synthesis include:

Coupling AgentAbbreviationKey Features & By-product
N,N'-DicyclohexylcarbodiimideDCCOne of the first coupling reagents used in peptide synthesis. peptidescientific.com It is cost-effective, but its byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents, which facilitates its removal by filtration in solution-phase synthesis. peptidescientific.compeptide.com
N,N'-DiisopropylcarbodiimideDICA liquid carbodiimide (B86325) that is easier to handle than DCC. peptidescientific.com Its byproduct, diisopropylurea (DIU), is more soluble in common organic solvents, which is an advantage in SPPS but requires other purification methods in LPPS. peptide.compeptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or WSCA water-soluble carbodiimide, making it and its urea (B33335) byproduct easy to remove through aqueous extraction. peptide.compeptidescientific.com

A significant challenge during carbodiimide-mediated coupling is the risk of racemization of the activated amino acid. peptide.com To suppress this side reaction, additives are often used in conjunction with the carbodiimide. The most common additive is 1-hydroxybenzotriazole (B26582) (HOBt), which reacts with the O-acylisourea intermediate to form an active ester. This OBt-ester is less prone to racemization and couples efficiently with the amine. americanpeptidesociety.orgpeptide.com

Solvent System Optimization for Reactant Solubility

The success of solution-phase synthesis is highly dependent on the choice of solvent, which must be able to dissolve all reactants, including the protected amino acids, coupling agents, and the growing dipeptide. creative-peptides.com Poor solubility can lead to slow reaction rates and incomplete reactions.

Dimethylformamide (DMF) is a common solvent due to its excellent solvating properties for a wide range of protected amino acids and peptides. creative-peptides.com Other solvents and co-solvents may be employed to optimize solubility and reaction conditions. For instance, pyridine (B92270) has been used as a solvent in some peptide bond formation reactions, as it can also act as a base. mdpi.com In some specialized protocols, mixed solvent systems, such as DMSO/DMF, are used to prevent aggregation and improve reactant solubility. creative-peptides.com The optimization of the solvent system is crucial for maximizing the yield and purity of the final Glycine, N-L-arginyl- dipeptide.

Advanced Synthetic Techniques and Precursors

A primary method for forming the peptide bond is the activation of the carboxylic acid of the N-terminal amino acid, in this case, L-arginine. One of the earliest methods involved converting the N-protected amino acid into a highly reactive acyl chloride. core.ac.uk For instance, Nα-protected arginine can be treated with a chlorinating agent to form the corresponding acyl chloride, which then readily reacts with the amino group of the C-terminal glycine ester. researchgate.net

More commonly, coupling agents are used to activate the carboxylic acid in situ, forming a reactive intermediate that is susceptible to nucleophilic attack by the amino group of glycine. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are frequently employed for this purpose. libretexts.org The reaction of the N- and side-chain protected arginine with DCC generates a highly reactive O-acylisourea intermediate, which then reacts with the glycine ester to form the dipeptide. To minimize side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) are often included in the coupling reaction. nih.gov

The active ester method is another widely used strategy for peptide bond formation that helps to suppress racemization. rsc.org In this approach, the carboxyl group of the protected L-arginine is converted into a more reactive "active ester" prior to the coupling step. rsc.orgnih.gov These active esters are stable enough to be isolated and purified but reactive enough to acylate the amino group of the glycine component under mild conditions.

Examples of reagents used to form active esters include N-hydroxysuccinimide (HOSu), which forms an N-succinimidyl (OSu) ester. ub.edu The protected arginine is first reacted with HOSu in the presence of a coupling agent like DCC to form the stable Fmoc-Arg(Pbf)-OSu, for example. This activated intermediate is then introduced to the protected glycine to form the dipeptide bond. The use of pre-formed, well-defined active esters can reduce the extent of side reactions compared to in situ activation methods. nih.gov

Historically, a significant route to synthesizing arginine-containing peptides involved the use of L-ornithine as a precursor. acs.orgresearchgate.net This strategy circumvents the challenges associated with protecting the guanidino group of arginine directly. In this method, the peptide backbone is first assembled using a protected ornithine residue in place of arginine. researchgate.net

Once the ornithine-containing peptide (in this case, Glycine, N-L-ornithyl-) is synthesized, the δ-amino group of the ornithine side chain is converted into a guanidino group. This conversion is known as guanidination or guanylation. researchgate.net A common reagent for this transformation is 1-guanyl-3,5-dimethylpyrazole. researchgate.net This process effectively transforms the ornithine residue into an arginine residue, yielding the desired Glycine, N-L-arginyl- dipeptide. researchgate.net This approach has been successfully applied to the synthesis of various arginine-containing peptides, including arginine vasopressin. acs.org

Post-Synthetic Processing and Purification

Following the synthesis and deprotection of the Glycine, N-L-arginyl- dipeptide, the crude product is typically a mixture containing the desired peptide, unreacted starting materials, and by-products from side reactions. pepdd.com Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for the purification of peptides. pepdd.comhplc.eu

RP-HPLC separates molecules based on their hydrophobicity. nih.gov The crude peptide mixture is dissolved in a polar mobile phase (often water with a small percentage of an ion-pairing agent like trifluoroacetic acid) and loaded onto a column packed with a nonpolar stationary phase (commonly silica (B1680970) modified with C18 alkyl chains). hplc.euresolvemass.ca

The separation is achieved by applying a gradient of an organic solvent, such as acetonitrile, to the column. hplc.eu As the concentration of the organic solvent in the mobile phase increases, the hydrophobic components of the mixture are sequentially eluted from the column. pepdd.com Glycine, N-L-arginyl-, being a relatively polar dipeptide, will elute at a specific organic solvent concentration. sielc.comhelixchrom.com Fractions are collected, and those containing the pure dipeptide are pooled. The purity of the final product is often assessed by analytical RP-HPLC, confirming a single peak corresponding to the target peptide. pepdd.comresolvemass.ca

2 Monitoring of Synthesis Stability and Side Reactions (e.g., TLC, Mass Spectrometry)

The synthesis of Glycine, N-L-arginyl-, a dipeptide composed of L-arginine and glycine, requires careful monitoring to ensure the stability of the product and to identify and characterize any potential side reactions. The progress of the peptide coupling reaction is typically tracked using chromatographic and spectrometric techniques, which allow for both qualitative and quantitative assessment of the reaction mixture over time. Thin-Layer Chromatography (TLC) and Mass Spectrometry (MS) are two of the most common and powerful methods employed for this purpose.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a rapid and effective technique for monitoring the progress of the Glycine, N-L-arginyl- synthesis. libretexts.orgnih.gov By spotting the reaction mixture on a TLC plate at different time points, it is possible to visualize the consumption of the starting materials (protected arginine and glycine derivatives) and the formation of the desired dipeptide. libretexts.org

A typical TLC monitoring setup for the synthesis of Glycine, N-L-arginyl- would involve the following:

Stationary Phase: Silica gel 60 F254 plates are commonly used.

Mobile Phase: A solvent system capable of separating the starting materials, the product, and potential byproducts is selected. A common mobile phase for peptide synthesis monitoring is a mixture of dichloromethane, methanol, and acetic acid. advion.com

Visualization: The spots on the TLC plate can be visualized under UV light (if the compounds are UV-active, such as those with Fmoc protecting groups) or by staining with a suitable reagent, such as ninhydrin (B49086), which detects free amino groups. luxembourg-bio.com

The progress of the reaction is determined by comparing the TLC profile of the reaction mixture over time. The disappearance of the limiting reactant spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. libretexts.org A co-spot, where the starting material and the reaction mixture are spotted in the same lane, can be used to confirm the consumption of the reactant. libretexts.org

Compound Expected Rf Value Range (Illustrative) Visualization Method
Protected L-arginine0.6 - 0.8UV light (if Fmoc-protected), Ninhydrin (if free amine)
Protected Glycine0.4 - 0.6UV light (if Fmoc-protected), Ninhydrin (if free amine)
Glycine, N-L-arginyl- (Protected)0.2 - 0.4UV light (if Fmoc-protected)
Side Product (e.g., Diketopiperazine)VariesSpecific staining or MS analysis

This table is for illustrative purposes; actual Rf values will depend on the specific protecting groups and the exact mobile phase composition.

Mass Spectrometry (MS)

Mass Spectrometry is an indispensable tool for confirming the identity of the desired product, Glycine, N-L-arginyl-, and for detecting and characterizing any side products formed during the synthesis. advion.com Electrospray Ionization Mass Spectrometry (ESI-MS) is frequently used for the analysis of peptides. nih.gov

During the synthesis, small aliquots of the reaction mixture can be analyzed by MS to track the formation of the product by identifying its molecular ion peak. For instance, in the synthesis of a protected form of Arginyl-Glycine, the expected mass-to-charge ratio (m/z) of the product can be calculated and monitored.

Potential Side Reactions and Their Detection by MS:

Several side reactions can occur during peptide synthesis, and MS is a key technique for their identification. peptide.comresearchgate.net

Racemization: The chirality of the amino acids can be affected during synthesis, leading to the formation of diastereomers. While MS alone cannot distinguish between enantiomers, it can be coupled with chiral chromatography for their separation and identification.

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, especially when proline is one of the residues. For the synthesis of Arginyl-Glycine, this is a potential side reaction, leading to the formation of a cyclic dipeptide. peptide.com This side product would be detected by MS as a molecule with a mass corresponding to the dehydrated dipeptide.

Aspartimide Formation (if Aspartic Acid is present): While not directly relevant to Arginyl-Glycine synthesis, it is a common side reaction in peptide synthesis involving aspartic acid. peptide.com

Guanidinylation: Coupling reagents can sometimes react with the unprotected N-terminus of the peptide chain, forming a guanidine (B92328) moiety and terminating the peptide chain. This results in a mass shift that can be detected by MS. peptide.com

Incomplete Deprotection or Coupling: MS can detect the presence of unreacted starting materials or incompletely deprotected intermediates.

Side Reactions of Arginine Protecting Groups: The protecting groups used for the guanidino group of arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can lead to side reactions during cleavage, which can be identified by MS. peptide.com For instance, the protecting group might reattach to other residues like tryptophan if present in the sequence. peptide.com A common side reaction involving arginine itself is the formation of δ-lactam. nih.gov

Table of Potential Side Products and Their Expected Mass Differences:

Side Reaction Description Change in Mass (from expected product)
Diketopiperazine formationIntramolecular cyclization of the dipeptideLoss of H2O (-18 Da)
Guanidinylation of N-terminusAddition of a guanidinyl group from the coupling reagentMass increase corresponding to the guanidinylating agent
δ-Lactam formationIntramolecular cyclization of the arginine side chainLoss of H2O (-18 Da) from the arginine residue

By combining the separation power of TLC with the detailed structural information provided by MS, chemists can effectively monitor the synthesis of Glycine, N-L-arginyl-, ensuring the desired product is formed with high purity and stability, while minimizing the formation of unwanted side products. advion.com

Theoretical and Computational Investigations of Glycine, N L Arginyl

Conformational Analysis and Energetic Landscapes

Theoretical and computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like Glycine (B1666218), N-L-arginyl- (Arginyl-glycine or Arg-Gly) in the gas phase, free from solvent effects. These studies are crucial for understanding the fundamental interactions that govern the molecule's structure and stability.

Canonical versus Zwitterionic Isomer Stability in Gas Phase

Unlike most simple amino acids and many dipeptides which favor a neutral, canonical form in the gas phase, extensive computational studies have demonstrated that Arginyl-glycine (this compound) preferentially exists as a zwitterion. cityu.edu.hkustc.edu.cnaip.org This finding is significant because it suggests that this compound possesses the necessary intramolecular flexibility and bonding to stabilize a charge-separated state even in the absence of a solvent. ustc.edu.cn The primary reason for this unusual stability lies in the high basicity of the arginine side chain's guanidine (B92328) group, which is a strong proton acceptor. acs.org

In its zwitterionic state, the carboxylic acid group of glycine transfers a proton to the basic guanidine group of arginine, resulting in a negatively charged carboxylate (COO⁻) and a positively charged guanidinium (B1211019) group (C(NH₂)₂⁺). This intramolecular proton transfer creates a stable "salt-bridge" structure. acs.orgnih.gov In contrast, the reverse dipeptide, Glycyl-arginine (Gly-Arg), is found to exist primarily in its canonical form in the gas phase, highlighting the critical role of the amino acid sequence in determining the preferred isomeric state. ustc.edu.cnaip.org

Computational analyses using various levels of theory have consistently found the zwitterionic conformer of this compound to be the global minimum on the potential energy surface. cityu.edu.hk Although the relative energies can vary depending on the computational method, all approaches confirm the greater stability of the zwitterionic form over the canonical one. cityu.edu.hk

Influence of Intramolecular Hydrogen Bonding on Conformation

The stability of the zwitterionic form of Arginyl-glycine is heavily dependent on a network of intramolecular hydrogen bonds. nih.gov These non-covalent interactions are essential for stabilizing the charge-separated state in the gas phase, effectively providing a form of "self-solvation". acs.orgnih.gov

In the most stable zwitterionic conformers of this compound, the protonated guanidinium group of the arginine residue forms strong ionic hydrogen bonds with the deprotonated carboxylate group of the glycine residue. Further stabilization is achieved through additional hydrogen bonds involving the peptide backbone's carbonyl and N-H groups. This extensive network holds the molecule in a compact, folded conformation, which minimizes the electrostatic repulsion between the charged ends and maximizes stabilizing interactions. The energy gained from these strong intramolecular hydrogen bonds is sufficient to overcome the energy cost of charge separation, making the zwitterion the ground-state structure. acs.org

Computational Approaches for Conformational Search (e.g., DFT, CCSD)

Determining the global minimum energy structure of a flexible molecule like Arginyl-glycine requires a thorough conformational search and high-level quantum chemical calculations. Researchers employ a multi-step computational strategy to explore the complex potential energy surface (PES) of the molecule.

The process typically begins by generating a large number of trial structures, often by systematically rotating the molecule's single bonds. These initial geometries are then optimized using computationally less expensive methods, such as semi-empirical (e.g., PM3) or Hartree-Fock (HF) methods with small basis sets (e.g., 3-21G*). cityu.edu.hkustc.edu.cn

Structures that are low in energy are then subjected to further optimization using more robust and accurate methods, primarily Density Functional Theory (DFT). nih.gov A variety of DFT functionals are often used to ensure the results are not biased by the choice of method. cityu.edu.hkustc.edu.cn Common functionals include B3LYP, B97D (which accounts for dispersion forces), and BHandHLYP. cityu.edu.hk These calculations are typically paired with larger, more flexible basis sets that include polarization and diffuse functions, such as 6-311++G(d,p) or 6-311++G(2df,2p), to accurately describe the electron distribution and non-covalent interactions. cityu.edu.hknih.gov

For the most promising low-energy conformers, final energy calculations are often performed using even higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" of quantum chemistry, Coupled-Cluster with single, double, and perturbative triple excitations (CCSD(T)). indiana.eduacs.orgresearchgate.net These methods provide benchmark-quality energies that can definitively establish the relative stability of the different isomers. indiana.eduacs.org

Method TypeExamplesPurpose in Conformational Analysis
Semi-empirical / Hartree-FockPM3, HF/3-21G*Initial optimization of a large number of trial structures.
Density Functional Theory (DFT)B3LYP, B97D, BHandHLYP, ωB97XDRefined geometry optimization and energy calculations.
Møller-Plesset Perturbation TheoryMP2High-accuracy single-point energy calculations for final stability ranking.
Coupled-Cluster TheoryCCSD(T)Benchmark ("gold standard") energy calculations for key conformers.

Spectroscopic Characterization through First-Principles Simulations

First-principles simulations of core-level spectroscopy provide a powerful way to connect theoretical structures with experimental observables. By simulating spectra for different isomers (canonical vs. zwitterionic), researchers can predict unique spectral fingerprints that allow for the unambiguous identification of the dominant form of the molecule in an experiment. diva-portal.orgnih.gov

Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy Simulations

NEXAFS spectroscopy probes the excitation of core-level electrons (e.g., from C, N, and O 1s orbitals) into unoccupied molecular orbitals. The resulting spectrum is highly sensitive to the local chemical environment and electronic structure of the absorbing atom. diva-portal.orgnih.gov

Theoretical simulations of NEXAFS spectra for molecules like this compound can reveal distinct differences between the canonical and zwitterionic forms. For example, the deprotonation of the carboxylic acid group and the protonation of the guanidine group in the zwitterion significantly alter the energies of the unoccupied orbitals. This leads to noticeable shifts in the positions of the π* resonances associated with the C=O and C=N bonds. diva-portal.orgacs.org Furthermore, the presence of strong intramolecular hydrogen bonds in the zwitterion can also influence the spectral features. diva-portal.org These simulated differences provide a clear guide for interpreting experimental NEXAFS data to determine the isomeric state of the molecule. nih.gov

X-ray Photoelectron Spectroscopy (XPS) at Core-Level Edges (C, N, O)

XPS measures the binding energies (BEs) of core-level electrons, which are also highly sensitive to the chemical state and charge distribution of an atom. diva-portal.org First-principles simulations of XPS spectra are performed by calculating the core-level BEs for each unique carbon, nitrogen, and oxygen atom in the molecule.

Simulations for arginine and related peptides show that the canonical and zwitterionic forms produce distinct XPS spectra. diva-portal.orgnih.gov Key differences arise from the protonation state of the functional groups:

Nitrogen (N 1s): In the canonical form, the nitrogen atoms of the amine and guanidine groups have distinct BEs. In the zwitterionic form, the protonation of the guanidine group leads to a significant "blue shift" (increase) in the binding energies of its nitrogen atoms due to the positive charge.

Oxygen (O 1s): The deprotonation of the carboxylic acid group (COOH → COO⁻) in the zwitterion causes a "red shift" (decrease) in the O 1s binding energies.

Carbon (C 1s): The carbon atom of the carboxyl group also experiences a shift in its C 1s binding energy upon deprotonation. diva-portal.org

Infrared (IR) Spectroscopy Predictions for Structural Identification

Theoretical predictions of the infrared (IR) spectrum of Glycine, N-L-arginyl- are instrumental for its structural identification. acs.orgacs.org Computational methods, such as quantum chemistry (QC) calculations and more recently, machine learning protocols, are employed to simulate the vibrational spectra of peptides. acs.orgacs.org These simulations provide insights into the molecule's "fingerprint" region, which is unique to its structure. acs.org

For a dipeptide like Glycine, N-L-arginyl-, the predicted IR spectrum would be characterized by several key vibrational modes. These characteristic bands are associated with specific functional groups and peptide backbone structures. A thorough analysis involves a conformational search to identify low-energy structures, followed by frequency calculations for these conformers. arxiv.org

Key predicted vibrational bands for Glycine, N-L-arginyl- would include:

Amide I and Amide II Bands: These are prominent features in the IR spectra of peptides. The Amide I band, primarily associated with the C=O stretching vibration of the peptide bond, is sensitive to the secondary structure of the peptide. The Amide II band results from the N-H bending and C-N stretching vibrations.

N-H and O-H Stretching: Vibrations corresponding to the N-H groups in the arginine side chain and the terminal amino group, as well as the O-H group of the carboxylic acid, would appear at higher frequencies.

Guanidinium Group Vibrations: The arginine side chain's guanidinium group would exhibit characteristic stretching and bending vibrations.

Carboxylate Vibrations: The deprotonated carboxylic acid group (in its zwitterionic form) would show symmetric and asymmetric stretching modes.

Computational approaches like Density Functional Theory (DFT) are often used to predict these spectra. ru.nl However, for larger polypeptides, machine learning models trained on extensive datasets of amino acid and dipeptide spectra are becoming more efficient and are capable of simulating spectra for molecules with thousands of atoms. acs.orgacs.org The accuracy of these predictions, particularly for vibrational frequencies, depends on the precision of the calculated Hessian matrix. acs.org Gas-phase IR spectroscopy studies on peptides, often combined with quantum chemical calculations, have proven to be a powerful tool for probing their vibrational spectra without interference from solvents. arxiv.org

Protonation, Deprotonation, and Metal Cation Interactions

Thermochemical Parameters of Protonated and Deprotonated Forms (e.g., Proton Affinity, Gas-Phase Basicity)

The thermochemical parameters of Glycine, N-L-arginyl-, such as its proton affinity (PA) and gas-phase basicity (GB), are crucial for understanding its reactivity and stability in the gas phase. These properties are largely influenced by the presence of the highly basic guanidine group in the arginine residue. nih.govacs.org The guanidine group has a significantly higher basicity compared to the N-terminal amino group. nih.govacs.org

The proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase, while the gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. wm.edu For Glycine, N-L-arginyl-, the primary site of protonation in the gas phase is expected to be the guanidine side chain of the arginine residue due to its high intrinsic basicity. pnas.org

Computational studies using methods like Gaussian-n theories (e.g., G3MP2) and Density Functional Theory (DFT) have been employed to calculate these thermochemical properties for amino acids and peptides with a good degree of accuracy when compared to experimental results. researchgate.netacs.orgnih.gov For dipeptides, the stability of the protonated form can be influenced by the sequence of the amino acids.

Table 1: Representative Thermochemical Data for Related Molecules

CompoundProton Affinity (PA) (kJ/mol)Gas-Phase Basicity (GB) (kJ/mol)
Glycine~886.5Not specified
ArginineHigh (guanidine group)Not specified
Pro-Gly969.2 ± 13Not specified

Chelation Effects with Metal Ions (e.g., Na+, Rb+, Mg2+)

The interaction of Glycine, N-L-arginyl- with metal ions is a significant area of study, as these interactions are prevalent in biological systems. The dipeptide can act as a ligand, forming chelate complexes with various metal cations. The binding of metal ions can influence the structure and reactivity of the peptide.

Theoretical studies, often using DFT, have investigated the chelation of amino acids like arginine with a range of metal ions, including alkali metals (Li+, Na+, K+, Rb+) and alkaline earth metals (Mg2+, Ca2+), as well as transition metals (Ni2+, Cu2+, Zn2+). researchgate.netnih.gov These studies indicate that the gas-phase acidity of arginine considerably increases upon chelation. nih.gov The strength of the interaction is dependent on the metal ion, with Cu2+ showing a very strong affinity for arginine. researchgate.netnih.gov

In the context of Glycine, N-L-arginyl-, metal ions can coordinate with multiple sites, including the carbonyl oxygen of the peptide bond, the terminal carboxylate group, and the nitrogen atoms of the arginine side chain. The formation of these chelate structures is characterized by negative Gibbs free energies, with the values being significantly lowered upon hydration. researchgate.netnih.gov The structure of the metal-amino acid chelate is determined by the synthesis conditions, including the molar ratios of metal ions to ligands and the pH of the solution. google.com

Sequence-Dependent Salt-Bridge and Charge-Solvated Structures

In the gas phase, protonated dipeptides can adopt different conformations, primarily categorized as salt-bridge (SB) or charge-solvated (SCS) structures. The preferred structure is highly dependent on the amino acid sequence, particularly the presence of basic residues like arginine. differ.nlresearchgate.net

In a charge-solvated structure, the charge is localized on a single site, typically the most basic group. For a dipeptide like Gly-Arg, this would likely be the guanidinium group of the arginine side chain. researchgate.net In contrast, a salt-bridge structure involves the transfer of a proton from an acidic site (like the C-terminal carboxylic acid) to a basic site, resulting in a zwitterionic form where the positive and negative charges are stabilized by intramolecular interactions. nih.govacs.orgdiffer.nl

Infrared multiple photon dissociation (IRMPD) spectroscopy, combined with theoretical calculations, has been used to investigate the structures of protonated dipeptides. differ.nlresearchgate.net Studies have shown that for dipeptides with a C-terminal arginine (Xxx-Arg), where Xxx is Gly, Val, Pro, Lys, or His, the gas-phase structures are predominantly single formal charge sites (SCS). differ.nlresearchgate.net However, the stability of the salt-bridge form generally increases with the increasing gas-phase basicity of the N-terminal amino acid. researchgate.net The presence of at least two arginine residues has been shown to favor the formation of a salt-bridge structure. differ.nlresearchgate.net The arginine side chain's ability to form multiple hydrogen bonds is a key factor in stabilizing these structures. nih.govstackexchange.com

Molecular Modeling of N-L-Arginyl-Glycine Analogs and Derivatives

Structural Parameter Analysis (e.g., Hydrogen Bonding, Surface Area, Dipole Moments)

Molecular modeling provides valuable insights into the three-dimensional structure and properties of N-L-Arginyl-Glycine and its analogs. By analyzing various structural parameters, a deeper understanding of their potential interactions and behavior can be achieved.

Hydrogen Bonding: Hydrogen bonding plays a critical role in determining the conformation of peptides. nih.gov The arginine residue, with its guanidinium group, can act as a hydrogen bond donor at multiple sites, while the glycine residue and the peptide backbone also participate in hydrogen bonding. nih.govresearchgate.netnih.gov Molecular modeling studies on related peptides, such as arginine-glycine-aspartic acid (RGD) analogs, have shown that modifications like methylation can alter the hydrogen bonding ability, which in turn influences other properties. nih.gov

Surface Area: The polar and total surface areas are important parameters that affect the solubility and interaction of the peptide with its environment. nih.gov Computational methods can be used to calculate these surface areas for different conformers of N-L-Arginyl-Glycine and its derivatives.

Table 2: Calculated Structural Parameters for Related Peptides

ParameterValueMethod/Context
Dipole Moment (Glycine zwitterion)12.6 - 15.3 DωB97XD/Def2-TZVPP/SCRF=water
Cross-sectional Diameter (RGD analogs)9 - 12 ÅMolecular Modeling

Computational Assessment of Molecular Interactions in Complex Peptide Systems

The molecular interactions of Glycine, N-L-arginyl-, a dipeptide composed of glycine and L-arginine, are fundamental to its chemical behavior and biological function within complex peptide systems. Computational chemistry provides powerful tools to investigate these interactions at an atomic level, offering insights into conformational preferences, solvation effects, and fragmentation pathways. Such studies are crucial for understanding the intrinsic properties of this dipeptide and how it interacts with its environment.

Conformational Landscape in the Gas Phase

An extensive computational exploration of the potential energy surface (PES) of gaseous Glycine, N-L-arginyl- has revealed a landscape dominated by canonical (non-zwitterionic) forms. Through systematic sampling and successive optimization using various quantum mechanical methods, a significant number of stable conformers have been identified. The conformational energies, calculated at high levels of theory, indicate that the gaseous dipeptide primarily exists in its canonical form. This is in contrast to its reverse sequence, Arginyl-glycine, which favors a zwitterionic structure even in the gas phase ustc.edu.cn.

Interactions in Aqueous Environments

In complex biological systems, Glycine, N-L-arginyl- is typically found in an aqueous environment. The presence of water molecules significantly influences its structure and interactions. Molecular dynamics (MD) simulations and hybrid quantum mechanical/molecular mechanical (QM/MM) methods are employed to study dipeptides in solution, providing a dynamic picture of the peptide-water interactions nih.govlew.ro.

For dipeptides in water, the solvation shell is a critical aspect of their molecular interactions. Water molecules form hydrogen bonds with the polar groups of the dipeptide, such as the amino and carboxyl termini, as well as the peptide backbone. These interactions influence the conformational equilibrium of the dipeptide, often stabilizing different conformers compared to the gas phase nih.gov.

Computational studies on dipeptides containing arginine have shown that the charged side chain strongly interacts with water molecules. The guanidinium group of arginine is an effective hydrogen bond donor, leading to a well-ordered solvation structure. The electrostatic interactions between the charged dipeptide and the polar water molecules are a dominant feature of its behavior in solution lew.ro. The table below summarizes the key types of non-covalent interactions observed in solvated dipeptide systems.

Interaction TypeInteracting Groups on Glycine, N-L-arginyl-Interacting Species in the SystemSignificance in Complex Peptide Systems
Hydrogen Bonding Amino terminus (-NH3+), Carboxyl terminus (-COO-), Peptide backbone (C=O, N-H), Arginine side chain (guanidinium group)Water molecules, Other peptidesDictates solvation structure, stabilizes secondary structures, and mediates intermolecular recognition.
Electrostatic Interactions Charged termini (-NH3+, -COO-), Charged arginine side chainWater molecules, Ions, Other charged moleculesGoverns long-range interactions, influences solubility, and plays a key role in binding to biological targets.
van der Waals Forces All atomsAll other atomsContribute to the overall stability of conformations and close-packing in aggregated states.

These computational approaches allow for a detailed analysis of the solvation patterns around different parts of the Glycine, N-L-arginyl- molecule. For instance, the number and lifetime of hydrogen bonds between the dipeptide and surrounding water molecules can be quantified, offering insights into the dynamics of the solvation shell researchgate.net.

Fragmentation Dynamics of the Protonated Dipeptide

Beyond non-covalent interactions, computational studies can also probe the covalent interactions and stability of Glycine, N-L-arginyl- through the investigation of its fragmentation pathways. Direct dynamics simulations of the thermal dissociation of the singly protonated dipeptide (this compound-H+) in the gas phase have elucidated the primary mechanisms of bond cleavage.

These simulations reveal that fragmentation occurs through both side-chain and backbone cleavage. The highly basic guanidinium group of the arginine residue plays a significant role in the fragmentation patterns. The probabilities of different fragmentation pathways are temperature-dependent, with both side-chain and backbone fragmentation becoming more prominent at higher temperatures. The following table presents a summary of the principal fragmentation mechanisms and their characteristics.

Fragmentation TypeKey Cleavage SitesDominant MechanismsInfluence of Arginine
Side-Chain Fragmentation Bonds within the arginine side chainPartial or complete loss of the guanidino groupThe high proton affinity of the guanidinium group influences the fragmentation cascade.
Backbone Fragmentation Peptide bond, N-Cα bond, Cα-C bondFormation of a-, b-, and y-type ionsThe presence of arginine affects the relative stability of different fragment ions.

These computational assessments of the molecular interactions of Glycine, N-L-arginyl- provide a comprehensive understanding of its behavior, from its intrinsic conformational preferences to its interactions in complex environments and its covalent bond stability. This knowledge is essential for elucidating its role in larger peptide and protein systems.

Biochemical Reactivity and Molecular Interactions of Glycine, N L Arginyl

Role as an Enzyme Substrate and Transport Mechanisms

Beyond its role as a cleavage site for proteases, the dipeptide Glycine (B1666218), N-L-arginyl- functions as a substrate for transport proteins, particularly within the lysosomal system. Lysosomes are cellular organelles responsible for the degradation of macromolecules, and the resulting building blocks, including dipeptides, must be exported to the cytosol for reuse. nih.govnih.gov

Recent research has identified the Major Facilitator Superfamily Domain-containing Protein 1 (MFSD1) as a lysosomal transporter for dipeptides. nih.govpnas.org Targeted metabolomics studies revealed that in cells lacking functional MFSD1, dipeptides containing lysine (B10760008) or arginine accumulate within the lysosomes. nih.govpnas.org This indicates that MFSD1 is responsible for their export.

MFSD1 demonstrates high selectivity for dipeptides with a net positive charge, such as those containing arginine, lysine, or histidine. pnas.orguniprot.orguniprot.org Electrophysiological recordings have confirmed that arginine-containing dipeptides are recognized and transported by MFSD1. pnas.org In contrast, dipeptides with a net negative charge or neutral dipeptides, as well as single amino acids and tripeptides, are not transported by MFSD1. pnas.org This specificity suggests a recognition mechanism within the transporter that accommodates the structural and charge properties of dipeptides like Arg-Gly. While some studies suggest MFSD1 is a general dipeptide uniporter for cationic, neutral, and anionic dipeptides, others point to a higher selectivity for positively charged dipeptides. pnas.orgnih.govresearcher.life

MFSD1 functions as a uniporter, a type of transporter that moves a substrate across a membrane down its concentration gradient without coupling to the transport of another molecule or ion. nih.govpnas.orgnih.gov This means the export of this compound and other dipeptides from the lysosome into the cytoplasm is driven by the higher concentration of these dipeptides inside the lysosome following protein degradation. nih.govpnas.org

The transport mechanism of MFSD1 is independent of the proton gradient that is typically maintained across the lysosomal membrane. nih.govpnas.org This is in contrast to many other lysosomal transporters that utilize the proton-motive force to drive export. cystinosisresearch.orgnih.gov The ability of MFSD1 to function as a uniporter allows for the bidirectional transport of dipeptides across the lysosomal membrane, depending on the concentration gradient. nih.govpnas.org This transport is a crucial step in the cellular recycling pathway, allowing the building blocks from lysosomal protein breakdown to be made available for new protein synthesis in the cytosol. nih.govnih.gov

Transporter Cellular Location Substrate(s) Transport Mechanism
MFSD1 Lysosomal Membrane nih.gov Cationic dipeptides (e.g., this compound) pnas.orguniprot.org Uniporter (concentration gradient-driven) nih.govpnas.orgnih.gov

Involvement in Amidino Group Transfer Reactions

The transfer of an amidino group is a critical biochemical reaction involved in the synthesis of creatine (B1669601), a molecule essential for energy metabolism in muscle and nerve tissues. This process is primarily catalyzed by the enzyme L-Arginine:Glycine Amidinotransferase (AGAT).

L-Arginine:Glycine Amidinotransferase (AGAT) Contextual Relevance

L-Arginine:Glycine Amidinotransferase (AGAT) is the enzyme responsible for the first and rate-limiting step in creatine biosynthesis. wikipedia.orgwikipedia.org This reaction involves the transfer of an amidino group from a donor molecule, L-arginine, to an acceptor molecule, glycine. wikipedia.org The products of this reaction are L-ornithine and guanidinoacetate (also known as glycocyamine), which is the direct precursor to creatine. wikipedia.org

The catalytic mechanism of AGAT follows a ping-pong kinetic model, involving a covalent intermediate. wikipedia.org The process begins with the transfer of the amidino group from L-arginine to a cysteine residue (Cys407) in the active site of the enzyme, releasing L-ornithine. wikipedia.orgebi.ac.uk Subsequently, the amidino group is transferred from the cysteine residue to the amino group of glycine, forming guanidinoacetate and regenerating the free enzyme. ebi.ac.uk

While the primary substrates for AGAT are well-established as L-arginine and glycine, the substrate specificity of the enzyme is a subject of ongoing research. nih.gov There is currently a lack of direct scientific evidence to suggest that the dipeptide Glycine, N-L-arginyl- can act as a substrate for AGAT, either as an amidino group donor or acceptor. The existing literature focuses on the reaction between the individual amino acids. Therefore, the direct involvement of Glycine, N-L-arginyl- in amidino group transfer reactions catalyzed by AGAT has not been documented.

General Chemical Reactivity

The chemical reactivity of Glycine, N-L-arginyl- is determined by the functional groups present in its constituent amino acids: the guanidino group of the arginine residue, the free amino group at the N-terminus, the free carboxyl group at the C-terminus, and the peptide bond linking the two amino acid residues.

Oxidation Pathways and Reactive Oxygen Species Formation

The arginine residue within the Glycine, N-L-arginyl- dipeptide is susceptible to oxidation by various reactive oxygen species (ROS). The guanidino group of arginine is a primary target for oxidation, which can lead to the formation of several products, including nitric oxide (NO) through the action of nitric oxide synthase (NOS). nih.gov Additionally, the reaction of arginine residues with oxidants like hypochlorous acid (HOCl) can lead to the formation of chlorinated adducts. researchgate.net

While specific studies on the oxidation of the Glycine, N-L-arginyl- dipeptide are limited, research on arginine-containing peptides suggests that the peptide backbone can influence the reactivity of the arginine side chain. The presence of the adjacent glycine residue may affect the accessibility of the guanidino group to ROS. Glycine itself has been shown to inhibit the production of ROS in certain biological systems. nih.gov

Reactive SpeciesPotential Effect on Glycine, N-L-arginyl-Reference
Nitric Oxide Synthase (NOS)Oxidation of the guanidino group of the arginine residue to form nitric oxide. nih.gov
Hypochlorous Acid (HOCl)Formation of monochlorinated and dichlorinated adducts on the arginine residue. researchgate.net
General Reactive Oxygen Species (ROS)Potential for oxidative damage to the arginine side chain. nih.gov

Reduction Reactions Affecting Peptide Bonds

The peptide bond, an amide linkage, is generally stable and resistant to reduction under physiological conditions. Cleavage of the peptide bond typically requires enzymatic hydrolysis or harsh chemical conditions. khanacademy.org There is no significant body of evidence to suggest that the peptide bond in Glycine, N-L-arginyl- is susceptible to reduction under normal biological conditions.

Substitution Reactions at Amino and Carboxyl Termini

The N-terminus of Glycine, N-L-arginyl- possesses a free amino group, while the C-terminus has a free carboxyl group, both of which can participate in substitution reactions.

The N-terminal amino group can undergo various modifications, such as acylation and alkylation. These reactions can alter the charge and hydrophobicity of the dipeptide, potentially affecting its biological activity and interactions. creative-proteomics.com

The reactivity of these termini can be influenced by the adjacent amino acid residues. For example, the presence of the bulky and basic arginine side chain may sterically hinder or electrostatically influence reactions at the C-terminus of the glycine residue.

TerminusType of ReactionPotential Modification
N-terminus (Arginine) AcylationAddition of an acyl group
AlkylationAddition of an alkyl group
C-terminus (Glycine) EsterificationFormation of an ester
AmidationFormation of an amide

Analytical Methodologies for Characterization and Quantification of Glycine, N L Arginyl

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. researchgate.net For a polar, non-volatile compound like Glycine (B1666218), N-L-arginyl-, liquid chromatography is the predominant approach, although gas chromatography can be used following chemical modification. rjptonline.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for assessing the purity and confirming the identity of dipeptides like Glycine, N-L-arginyl-. sielc.com Given the polar, zwitterionic nature of peptides, several HPLC modes can be employed. rjptonline.org

Reversed-phase HPLC (RP-HPLC) is a common choice, typically utilizing a C18 column. google.com However, due to the high polarity of small peptides, they may exhibit poor retention on traditional RP columns. helixchrom.com To overcome this, several strategies are used:

Ion-Pairing Chromatography: An ion-pairing reagent, such as trifluoroacetic acid (TFA) or perfluoropentanoic acid (NFPA), is added to the mobile phase to form a neutral ion pair with the charged peptide, enhancing its retention on the nonpolar stationary phase. thermofisher.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention and separation of polar compounds. This technique uses a high concentration of organic solvent in the mobile phase, promoting the partitioning of polar analytes like Arg-Gly into a water-enriched layer on the stationary phase. helixchrom.com

Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics, allowing for the simultaneous retention of compounds with varying properties and providing unique selectivity for polar and ionizable molecules like amino acids and peptides. helixchrom.com

Detection in HPLC is commonly performed using an ultraviolet (UV) detector. The peptide bond within Glycine, N-L-arginyl- exhibits absorbance at low wavelengths, typically around 200-220 nm. shimadzu.com For enhanced sensitivity and selectivity, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can be used, which renders the peptide detectable by fluorescence or at higher UV wavelengths. shimadzu.comusp.org

Table 1: Typical HPLC Parameters for Dipeptide Analysis
ParameterDescriptionCommon ConditionsReferences
Column Type Stationary phase used for separation.Reversed-Phase (C18, C8), HILIC, Mixed-Mode Ion-Exchange google.comhelixchrom.com
Mobile Phase Solvent system that carries the analyte through the column.Acetonitrile/Water gradients with additives like TFA or Formic Acid. sielc.comhelixchrom.com
Detector Device used to detect the analyte as it elutes from the column.UV-Vis (200-220 nm), Fluorescence (with derivatization) usp.org
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 1.5 mL/min sielc.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov Peptides like Glycine, N-L-arginyl- are inherently non-volatile due to their polar nature and zwitterionic state. thermofisher.com Therefore, their analysis by GC requires a derivatization step to increase their volatility and thermal stability. thermofisher.comsigmaaldrich.com

The derivatization process involves chemically modifying the polar functional groups (amino, carboxyl, and guanidinium (B1211019) groups) of the dipeptide. Common derivatization strategies include:

Silylation: This is a widely used technique where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com

Acylation/Esterification: This two-step process involves esterifying the carboxyl groups followed by acylating the amino and guanidinium groups. This creates less polar and more volatile derivatives suitable for GC analysis. nih.gov

Once derivatized, the volatile this compound derivative is injected into the GC system, where it is separated on a capillary column (e.g., a 5% phenyl methylpolysiloxane column) and typically detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.com While effective, the need for derivatization makes GC analysis more complex and potentially less reproducible than HPLC for peptides. sigmaaldrich.com

Mass Spectrometry-Based Characterization

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the identification, quantification, and structural elucidation of peptides.

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the definitive identification and quantification of Glycine, N-L-arginyl-. thermofisher.com This hyphenated technique leverages the separation power of HPLC with the mass-resolving capability of MS. nih.gov

In a typical LC-MS/MS workflow, the dipeptide is first separated from the sample matrix using HPLC, as described in section 5.1.1. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source, which generates gas-phase ions of the peptide.

For quantification, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. lcms.cz This involves two stages of mass filtering:

Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select only the ionized molecule of Glycine, N-L-arginyl- (the precursor ion).

q2 (Fragmentation): The selected precursor ion is fragmented in the second quadrupole (q2), a collision cell, by colliding it with an inert gas. This process, known as Collision-Induced Dissociation (CID), breaks the peptide bond, predictably generating specific fragment ions (product ions), primarily b- and y-type ions. youtube.com

Q3 (Product Ion Selection): The third quadrupole (Q3) is set to monitor one or more specific product ions.

This precursor-to-product ion transition is highly specific to the target analyte, providing excellent selectivity and sensitivity for quantification, even in complex biological matrices. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification. nih.gov

Table 2: Key Parameters in LC-MS/MS Analysis of Dipeptides
ParameterDescriptionCommon Settings/ModesReferences
Ionization Source Method for generating gas-phase ions from the sample.Electrospray Ionization (ESI), Positive Mode nih.gov
Mass Analyzer Separates ions based on their mass-to-charge ratio.Triple Quadrupole (QqQ), Time-of-Flight (TOF) nih.govnih.gov
Analysis Mode Method of data acquisition for quantification or identification.Multiple Reaction Monitoring (MRM), Selected Ion Monitoring (SIM) lcms.cz
Fragmentation Process of breaking precursor ions into smaller product ions.Collision-Induced Dissociation (CID) youtube.com

Direct Infusion Mass Spectrometry (DI-MS) is a high-throughput technique that introduces a sample directly into the mass spectrometer's ion source without prior chromatographic separation. nih.gov This approach allows for very rapid analysis, making it suitable for screening applications. nih.gov

For the analysis of a sample containing Glycine, N-L-arginyl-, the entire mixture is ionized simultaneously. This can lead to two significant challenges: ion suppression, where the ionization of the target analyte is hindered by more abundant or easily ionizable components in the mixture, and the generation of highly complex mass spectra. nih.govchemrxiv.org

To mitigate these issues, DI-MS is often coupled with high-resolution mass spectrometers and techniques like ion mobility separation. chemrxiv.org Ion mobility separates ions in the gas phase based on their size and shape before they enter the mass analyzer, providing an additional dimension of separation that can help resolve isobaric interferences. nih.gov While DI-MS offers speed, it generally provides less quantitative accuracy and specificity compared to LC-MS/MS for complex samples. acs.org

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are used to probe the structure of molecules by observing their interaction with electromagnetic radiation. These methods are essential for confirming the chemical structure of Glycine, N-L-arginyl-.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. For Glycine, N-L-arginyl-, the IR spectrum would show characteristic absorption bands corresponding to the functional groups present. Key expected signals include the amide I (C=O stretch) and amide II (N-H bend) bands, which are characteristic of the peptide bond, as well as absorptions for the amine (N-H), carboxyl (C=O and O-H), and guanidinium groups. benthamscience.combiopolymers.org.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for detailed structural elucidation.

¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule. The spectrum would show distinct signals for the protons on the α-carbons of both the arginine and glycine residues, as well as protons in the arginine side chain and the amine and amide groups.

¹³C NMR: Provides information about the carbon skeleton. Distinct signals would be observed for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons, and the carbons of the arginine side chain.

Together, these spectroscopic methods provide a comprehensive picture of the molecular structure of Glycine, N-L-arginyl-, complementing the data obtained from mass spectrometry and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a typical ¹H NMR spectrum of glycine in D₂O, a single peak is observed for the two equivalent protons on the α-carbon. quora.com For Glycine, N-L-arginyl-, the formation of the peptide bond would alter the chemical environment of these protons, leading to a shift in their resonance. Similarly, the various protons of the L-arginine residue, including those on the α-carbon and the side chain, would exhibit characteristic chemical shifts that would be influenced by the peptide linkage.

Expected ¹H NMR Spectral Features for Glycine, N-L-arginyl-:

Glycine Residue: The α-carbon protons would likely appear as a singlet or a multiplet, shifted from its position in free glycine.

Arginine Residue: Protons on the α-carbon and along the aliphatic side chain (β, γ, δ carbons) would each produce distinct signals.

Amide Proton: The proton of the newly formed peptide bond (-CONH-) would be observable, although its signal can be broad and may exchange with solvent protons.

Two-dimensional NMR techniques, such as COSY and HMQC, would be invaluable for definitively assigning each proton and carbon signal, confirming the connectivity of the atoms and verifying the structure of the dipeptide.

Table 1: Representative ¹H NMR Chemical Shifts for Glycine

Proton Chemical Shift (ppm) in D₂O
α-CH₂~3.4

This table is based on typical values for glycine and serves as a reference. Actual shifts for Glycine, N-L-arginyl- would vary. quora.com

Other Analytical Approaches

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is well-suited for monitoring the progress of the synthesis of Glycine, N-L-arginyl-. By spotting the reaction mixture on a TLC plate (commonly silica (B1680970) gel or cellulose) and developing it with an appropriate mobile phase, the components of the mixture can be separated based on their polarity. reachdevices.com

A typical mobile phase for separating amino acids and small peptides is a mixture of n-butanol, acetic acid, and water. reachdevices.com After development, the plate is visualized using a suitable reagent, most commonly ninhydrin (B49086), which reacts with the primary and secondary amines of the amino acids and the N-terminal amine of the dipeptide to produce colored spots. orientjchem.orgresearchgate.net

Monitoring Synthesis with TLC:

Spotting: At various time points, small aliquots of the reaction mixture are spotted on the TLC plate, alongside standards of the starting materials (L-arginine and glycine).

Development: The plate is placed in a chamber with the chosen eluent.

Visualization: After the solvent front has moved up the plate, it is dried and sprayed with a ninhydrin solution, followed by gentle heating.

Analysis: The progress of the reaction is determined by the disappearance of the spots corresponding to the starting amino acids and the appearance of a new spot corresponding to the Glycine, N-L-arginyl- product, which will have a different retention factor (Rf) value.

Table 2: Typical Rf Values for Amino Acids on Silica Gel

Compound Mobile Phase Approximate Rf Value
Glycinen-butanol:acetic acid:water (3:1:1)0.32
Argininen-butanol:acetic acid:water (3:1:1)0.16

Note: The Rf value for the dipeptide Glycine, N-L-arginyl- would be different from its constituent amino acids. reachdevices.com

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of Glycine, N-L-arginyl-. CE separates molecules based on their charge-to-size ratio in an electric field. Given that the dipeptide has both a basic guanidinium group from arginine and an acidic carboxyl group, its net charge will be dependent on the pH of the buffer. nih.gov

This technique offers advantages such as high separation efficiency, short analysis times, and the requirement for only very small sample volumes. oup.com For the analysis of amino acids and peptides, which often lack a strong UV chromophore, derivatization with a labeling agent (e.g., 4-fluoro-7-nitrobenzofurazan) is commonly performed prior to analysis to enable sensitive detection by UV or laser-induced fluorescence. nih.gov

CE can be used to:

Assess the purity of a Glycine, N-L-arginyl- sample.

Quantify the dipeptide in various matrices.

Separate it from its constituent amino acids and other potential impurities.

The separation conditions, including the choice of buffer, pH, and applied voltage, would need to be optimized to achieve the desired resolution. oup.com

Sample Preparation Strategies for Complex Matrices

When analyzing Glycine, N-L-arginyl- in complex biological or environmental samples (e.g., plasma, cell culture media, or food products), a sample preparation step is often necessary to remove interfering substances that could affect the accuracy and sensitivity of the analysis. nih.gov

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. nih.gov The choice of SPE sorbent is critical and depends on the physicochemical properties of Glycine, N-L-arginyl- and the nature of the interfering components in the sample matrix.

Given the polar and charged nature of the dipeptide, several SPE modes could be applicable:

Ion-Exchange SPE: A cation-exchange sorbent could be used to retain the positively charged Glycine, N-L-arginyl- (due to the guanidinium group of arginine) under acidic conditions. Neutral and anionic interferences would pass through, and the dipeptide could then be eluted with a high-salt or high-pH solution.

Reversed-Phase SPE: While the dipeptide is quite polar, a polar-enhanced reversed-phase sorbent could potentially retain it, allowing for the removal of more polar interferences.

Mixed-Mode SPE: Sorbents that combine both ion-exchange and reversed-phase properties could offer enhanced selectivity for the extraction of the dipeptide.

The general SPE procedure involves loading the pre-treated sample onto a conditioned SPE cartridge, washing away interferences with a weak solvent, and then eluting the analyte of interest with a stronger solvent. This process effectively isolates and concentrates the Glycine, N-L-arginyl-, making it more amenable to subsequent analysis by techniques like HPLC or CE.

Biological Functionality at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways

Detailed investigations into the direct interaction of Glycine (B1666218), N-L-arginyl- with specific cellular signaling pathways are limited in publicly available scientific literature. The biological effects of this dipeptide are often extrapolated from the known functions of its constituent amino acids or as part of larger peptide sequences.

The direct influence of Glycine, N-L-arginyl- on specific intracellular signaling cascades, such as second messenger systems or phosphorylation pathways, remains an area for further investigation. The individual amino acids, arginine and glycine, are known to participate in various signaling events. Arginine is a precursor for nitric oxide, a key signaling molecule, and is involved in the mTOR signaling pathway that regulates cell growth. imrpress.com Glycine can act as a neurotransmitter and has been shown to modulate intracellular calcium levels and cytokine production in certain cell types. nih.gov However, how these functions translate to the dipeptide acting as a single molecular entity is not yet clear.

Antimicrobial and Antineoplastic Mechanisms (in vitro studies)

Recent in vitro research has provided evidence for the antimicrobial and anticancer potential of Glycyl-Arginine. nih.govrupress.org These studies offer preliminary insights into the mechanisms by which this dipeptide may exert its effects at the cellular level.

While the precise mechanism of bacterial cell membrane disruption by Glycine, N-L-arginyl- has not been fully elucidated, the antimicrobial activity observed in studies suggests a potential interaction with the bacterial cell envelope. nih.govrupress.org Arginine-rich peptides are known to interact electrostatically with the negatively charged components of bacterial membranes, leading to membrane permeabilization and disruption. researchgate.net It is plausible that the positively charged guanidinium (B1211019) group of the arginine residue in Glycyl-Arginine plays a key role in this process.

A 2023 study investigated the antimicrobial effects of Glycyl-Arginine against several clinical isolates. The minimum inhibitory concentrations (MICs) were determined for Staphylococcus epidermidis W17, Proteus mirabilis U15, and Candida tropicalis T26. rupress.org The dipeptide showed inhibitory activity, particularly against S. epidermidis. rupress.org

Antimicrobial Activity of Glycyl-Arginine rupress.org
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis W17< 2 mM
Proteus mirabilis U15> 2 mM
Candida tropicalis T26> 2 mM

Direct evidence for the inhibition of specific essential microbial enzymes by Glycine, N-L-arginyl- is not yet available. However, the observed antimicrobial and antibiofilm activities suggest a potential interference with crucial microbial processes. nih.govrupress.org For instance, the inhibition of biofilm formation, as seen with S. epidermidis W17, could imply an effect on enzymes involved in the synthesis of the biofilm matrix or in quorum sensing pathways. rupress.org Further research is needed to identify the specific enzymatic targets of this dipeptide.

Inhibition of Biofilm Formation by Glycyl-Arginine (at sub-MICs) rupress.org
MicroorganismBiofilm Inhibition
Staphylococcus epidermidis W17Highest inhibition observed
Proteus mirabilis U15Inhibition observed
Candida tropicalis T26Inhibition observed

In vitro studies have demonstrated the cytotoxic effects of Glycyl-Arginine on cancer cells, suggesting the induction of apoptosis as a potential mechanism of action. nih.govrupress.org A study evaluating the effect of Glycyl-Arginine on HeLa (cervical cancer) cells showed a dose-dependent decrease in cell viability. rupress.org This cytotoxic effect was reported to be greater than that of another dipeptide, Lysyl-Aspartic acid, tested in the same study. nih.govrupress.org The specific apoptotic pathways triggered by Glycyl-Arginine, such as the involvement of caspases or alterations in mitochondrial membrane potential, require further detailed investigation.

Cytotoxic Effects of Glycyl-Arginine on HeLa Cells rupress.org
ConcentrationEffect on Cell Viability
Increasing ConcentrationsDecreased cell viability

Role in Organismal Homeostasis and Specific Cell Responses

The influence of Glycine, N-L-arginyl- on cellular activities contributes to the maintenance of stable internal conditions and the generation of specific physiological responses, particularly in sensory and metabolic systems.

In aquatic ecosystems, amino acids and peptides serve as crucial chemical signals, guiding behaviors such as foraging. Research into the olfactory systems of aquatic vertebrates has revealed a specialized sensitivity to Glycine, N-L-arginyl-. Studies conducted on the larvae of the aquatic frog, Xenopus laevis, have demonstrated that individual olfactory receptor neurons (ORNs) that are specifically sensitive to the amino acid L-arginine are also strongly activated by the dipeptide N-L-arginyl-glycine.

Remarkably, N-L-arginyl-glycine elicited a significantly more potent response in these specific neurons than any other dipeptides tested. This suggests that the receptor site recognizes the L-arginine side chain, and the specific arrangement of the α-carboxyl and α-amino groups in the N-L-arginyl-glycine configuration is effective for receptor activation. In contrast, the isomeric dipeptide glycyl-L-arginine, where the positions of these groups are reversed, produced little to no activation in the same neurons. This high degree of specificity indicates that certain ORNs in aquatic species are finely tuned to detect not only free amino acids but also specific peptide structures like N-L-arginyl-glycine, which may act as a potent odorant.

ORN Responses to L-arginine and Related Peptides in Xenopus laevis
CompoundTarget ORN TypeObserved Response Level
L-arginineL-arginine specific ORNsStrong Activation
Glycine, N-L-arginyl-L-arginine specific ORNsStrong Activation (Significantly higher than other peptides)
Glycyl-L-arginineL-arginine specific ORNsFaint or No Activation
Other DipeptidesL-arginine specific ORNsSignificantly Lower Activation

Protein O-glycosylation is a critical post-translational modification where a sugar molecule is attached to the oxygen atom of a serine (Ser) or threonine (Thr) residue. This process is fundamental for protein stability, signaling, and immune recognition. nih.govpeakproteins.com A review of the scientific literature does not currently establish a direct role for the dipeptide Glycine, N-L-arginyl- in the enzymatic processes of protein O-glycosylation. This type of glycosylation is distinct from arginine glycosylation, a modification of arginine residues that has been observed, for instance, in the context of bacterial effector proteins that can disrupt host cell signaling. nih.govnih.gov

The liver is a central hub for metabolism and plays a vital role in maintaining the homeostasis of amino acids and their derivatives in the body. youtube.com The absorption and processing of dietary proteins result in free amino acids and small peptides, such as di- and tripeptides. These peptides are transported into cells by proton-coupled oligopeptide transporters (POTs), primarily PepT1 and PepT2. nih.govnih.gov

While PepT1 is most abundant in the small intestine, its expression has also been identified in other tissues, including the bile duct epithelium of the liver. nih.govsolvobiotech.com These transporters are known to be highly promiscuous, capable of transporting a vast array of di- and tripeptides. nih.gov It is therefore plausible that Glycine, N-L-arginyl-, is transported into hepatic or associated cells via these systems. Once inside the cell, dipeptides are rapidly hydrolyzed by cytosolic peptidases into their constituent amino acids, in this case, L-arginine and glycine. These amino acids then become available for the liver's diverse metabolic functions, including protein synthesis, gluconeogenesis, and the urea (B33335) cycle. By facilitating the uptake of peptide-bound amino acids, dipeptide transport indirectly contributes to the liver's ability to regulate nutrient balance and maintain organismal homeostasis. researchgate.net

Interactions with Macromolecular Structures

Glycine, N-L-arginyl- is structurally significant as a component of larger peptides and proteins, where the specific bond between arginine and glycine serves as a recognition and cleavage site for key enzymes.

The peptide bond between arginine and glycine (Arg-Gly) is a critical target in the blood coagulation cascade. The primary enzyme responsible for blood clotting, thrombin, is a serine protease with high specificity for cleaving peptide bonds on the C-terminal side of arginine residues. ahajournals.orgsigmaaldrich.com Its most crucial substrate is fibrinogen, a soluble plasma glycoprotein. cellsignal.com

Fibrinogen is converted into insoluble fibrin (B1330869), the protein mesh that forms a stable blood clot, through the thrombin-mediated cleavage of small peptides known as fibrinopeptides A and B from its N-termini. researchgate.netnih.gov This cleavage occurs specifically at this compound bonds within the Aα and Bβ chains of the fibrinogen molecule. sigmaaldrich.com The removal of these fibrinopeptides exposes binding sites on the resulting fibrin monomers, allowing them to polymerize and form the structural network of the clot. researchgate.netresearchgate.net Therefore, the N-L-arginyl-glycine sequence, as part of a larger polypeptide chain, represents a key macromolecular interaction site essential for hemostasis.

Thrombin Cleavage Site in Human Fibrinogen
Fibrinogen ChainCleavage SiteEnzymeResult
Aα chainArg16 - Gly17ThrombinRelease of Fibrinopeptide A
Bβ chainArg14 - Gly15ThrombinRelease of Fibrinopeptide B

The protease activity that targets the Arginyl-Glycine bond has consequences beyond blood clotting. Thrombin, in addition to cleaving fibrinogen, acts as a potent signaling molecule and mitogen for a variety of cells, including fibroblasts, smooth muscle cells, and some cancer cells. ahajournals.orgnih.govnih.gov This signaling is mediated through a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR-1, PAR-3, and PAR-4. nih.govwikipedia.org

Thrombin activates these receptors by cleaving their N-terminal domain, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades. ahajournals.orgahajournals.org This activation of PARs can trigger pathways such as the mitogen-activated protein kinase (MAPK) cascade, which ultimately leads to the transcription of genes that promote cell cycle progression, DNA synthesis, and cellular proliferation. ahajournals.orgnih.gov Consequently, the specific protease activity associated with cleaving Arginyl-Glycine bonds in substrates like fibrinogen is indirectly but powerfully linked to the fundamental cellular processes of DNA replication and division. nih.govahajournals.org

Glycine-Rich RNA-Binding Proteins (GRP7) and Arginine Residues in RNA Binding

Glycine-rich RNA-binding Protein 7 (GRP7), a key regulator of post-transcriptional processes in plants, exemplifies the critical role of specific amino acid residues in mediating protein-RNA interactions. Its structure, comprising an N-terminal RNA Recognition Motif (RRM) and a C-terminal glycine-rich region, often referred to as an Arginine-Glycine-Glycine (RGG) domain, facilitates its interaction with a diverse range of RNA molecules. Detailed molecular studies have underscored the particular importance of arginine residues, present in both the RRM and the glycine-rich tail, in the efficacy and specificity of RNA binding.

The RRM domain of GRP7 contains conserved arginine residues that are fundamental to its RNA-binding capacity. Research on the Nicotiana benthamiana homolog of GRP7 (NbGRP7) has demonstrated that the substitution of a single conserved arginine at position 49 within the RRM, to either lysine (B10760008) (R49K) or glutamine (R49Q), impairs the protein's ability to bind RNA. This impairment, in turn, compromises its function in plant immune responses, highlighting that the RNA-binding activity mediated by this specific arginine is crucial for the protein's biological function.

Furthermore, the glycine-rich domain, characterized by repeats of arginine and glycine, significantly contributes to the interaction with RNA molecules, particularly those of greater length. researchgate.net This region is not merely a flexible tether; it actively participates in RNA binding and can influence the protein's affinity for its targets. researchgate.net Studies utilizing microscale thermophoresis (MST) on Arabidopsis thaliana GRP7 (AtGRP7) have provided quantitative insights into the binding affinities of the full-length protein and its constituent domains. nih.gov

The following interactive data table summarizes the findings from microscale thermophoresis experiments, illustrating the dissociation constants (Kd) of AtGRP7 and its truncated form with different RNA substrates.

These findings collectively illustrate that the arginine residues within both the RRM and the glycine-rich domain of GRP7 are indispensable for its RNA-binding activity. The RRM provides a platform for initial recognition, with key arginines being essential for this interaction, while the RGG repeats in the C-terminal domain appear to modulate the binding affinity, particularly for longer RNA molecules. This dual-domain interplay allows GRP7 to effectively bind a wide array of RNA targets, thereby executing its diverse regulatory functions at the post-transcriptional level.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of peptides is a cornerstone of chemical and biological research. Current methods, such as solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), have been revolutionary. mtoz-biolabs.commolecularcloud.org However, there is a continuous drive to develop more efficient, sustainable, and cost-effective synthetic strategies. creative-peptides.com

Future research in the synthesis of Glycine (B1666218), N-L-arginyl- should focus on several innovative approaches:

Microwave-Assisted Synthesis: This technique has shown promise in accelerating reaction times and improving yields in peptide synthesis. mtoz-biolabs.commdpi.com Further optimization of microwave-assisted methods for dipeptide synthesis could lead to significant improvements in efficiency. mdpi.com

Enzymatic Synthesis: The use of enzymes as catalysts in peptide synthesis offers high specificity and mild reaction conditions, which can improve efficiency and selectivity. mtoz-biolabs.comcreative-peptides.com Exploring novel enzymes for the specific ligation of arginine and glycine could provide a greener and more efficient alternative to traditional chemical methods.

Flow Chemistry: Automated, flow-based systems for peptide synthesis can offer better control over reaction parameters, reduce reaction times, and increase throughput. creative-peptides.commdpi.com Applying these technologies to the synthesis of Glycine, N-L-arginyl- could streamline its production for research and potential industrial applications.

Novel Coupling Reagents and Protecting Groups: The development of new chemical tools, such as more efficient coupling reagents and orthogonal protecting groups, is crucial for advancing peptide synthesis. Research in this area could lead to higher yields and purity of the final dipeptide product.

Synthesis MethodPotential Advantages for Glycine, N-L-arginyl-Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, improved yields. mtoz-biolabs.commdpi.comOptimization of reaction conditions (temperature, time, power).
Enzymatic SynthesisHigh specificity, mild conditions, environmentally friendly. mtoz-biolabs.comcreative-peptides.comDiscovery and engineering of specific ligases.
Flow ChemistryAutomation, high throughput, precise control. creative-peptides.commdpi.comDevelopment of dedicated flow reactors and protocols.
Novel ReagentsHigher yields, improved purity, greater synthetic flexibility. Design and application of new coupling agents and protecting groups.

Advanced Computational Modeling of Complex Biochemical Environments

Computational modeling has become an indispensable tool for understanding the behavior of biomolecules at the atomic level. nih.gov For Glycine, N-L-arginyl-, advanced computational approaches can provide insights into its conformational dynamics, interactions with other molecules, and behavior in complex biological environments.

Future computational studies could explore:

Molecular Dynamics (MD) Simulations: Large-scale MD simulations can be used to study the aggregation of Glycine, N-L-arginyl- in aqueous solutions and its interactions with other molecules like ions and surfaces. nih.govf1000research.comnih.gov These simulations can reveal how factors like concentration and the presence of other solutes influence its behavior.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can provide a highly accurate description of the electronic structure and interaction energies of Glycine, N-L-arginyl-. rsc.orgchemistryviews.org This can be used to study its binding to other molecules with high precision.

Integrated Modeling Approaches: Combining different computational techniques, such as MD simulations with quantum mechanics (QM/MM), can provide a more complete picture of the dipeptide's behavior in a complex biochemical environment, such as within the active site of an enzyme.

An extensive computational study on the conformations of gaseous Glycine-arginine (GlyArg) has been performed, generating a large number of trial structures by systematically sampling the potential energy surface. ustc.edu.cn

Elucidation of Undiscovered Enzymatic Interactions and Substrate Roles

While Glycine, N-L-arginyl- is known to be a product of protein degradation, its potential roles as a substrate or modulator of enzymatic activity are not fully understood. researchgate.net Dipeptides, in general, are an underexplored class of molecules that could have significant signaling and regulatory functions. mdpi.commdpi.comnih.govnih.gov

Future research should aim to:

Identify Novel Enzymatic Interactions: High-throughput screening methods, coupled with proteomics and metabolomics, can be used to identify enzymes that bind to or are modulated by Glycine, N-L-arginyl-. L-arginine:glycine amidinotransferase (AT) is a mitochondrial enzyme that plays a role in creatine (B1669601) biosynthesis. nih.gov

Characterize Substrate Roles: Once potential interacting enzymes are identified, detailed kinetic and structural studies can be performed to characterize the role of Glycine, N-L-arginyl- as a substrate, inhibitor, or allosteric regulator. For instance, the substitution of arginine with glycine at a specific residue in an enzyme can impact its dimerization and catalytic activity. nih.gov

Investigate Signaling Pathways: Research should explore whether Glycine, N-L-arginyl- can act as a signaling molecule, similar to other small peptides and amino acid derivatives. nih.gov This could involve studying its effects on cell signaling pathways and gene expression.

Research AreaExperimental ApproachPotential Outcome
Enzyme Interaction ScreeningProteomics, Metabolomics, Affinity ChromatographyIdentification of novel protein binding partners.
Substrate CharacterizationEnzyme kinetics, X-ray crystallography, Cryo-EMDetermination of the dipeptide's role in enzymatic reactions.
Signaling Pathway AnalysisCell-based assays, Transcriptomics, Kinase activity assaysUncovering new biological functions and regulatory networks.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the biological roles of Glycine, N-L-arginyl-, it is essential to integrate data from multiple "omics" platforms. mdpi.com A systems-level approach can reveal how this dipeptide is involved in complex biological networks and pathways.

Future research should focus on:

Integrated Proteomic and Metabolomic Analysis: Combining these two approaches can provide a snapshot of both the protein and small molecule landscape within a cell or tissue, revealing correlations between the levels of Glycine, N-L-arginyl- and the expression of specific proteins. researchgate.netnih.gov

Pathway Analysis: The integrated data can be mapped onto known metabolic and signaling pathways to identify which processes are influenced by the dipeptide. nih.gov For example, this could reveal connections to arginine and proline metabolism or glycine, serine, and threonine metabolism. researchgate.net

Network Biology: Constructing and analyzing molecular interaction networks can help to visualize the complex relationships between Glycine, N-L-arginyl-, proteins, and other metabolites, providing a holistic view of its functional context.

Application of Advanced Analytical Techniques for Real-time Monitoring

The ability to monitor the concentration of Glycine, N-L-arginyl- in real-time and in complex biological samples is crucial for understanding its dynamic roles. Advancements in analytical techniques are making this increasingly feasible.

Future research should leverage:

Peptide-Based Biosensors: The development of highly sensitive and selective biosensors for the detection of specific peptides is a rapidly growing field. nih.govoathpeptides.com These sensors could be based on electrochemical, optical, or other transduction methods and would allow for the real-time monitoring of Glycine, N-L-arginyl- levels in various biological fluids. researchgate.netmdpi.comresearchgate.net

Advanced Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for the quantification of small molecules like dipeptides in complex mixtures. mdpi.com Further improvements in instrumentation and methodologies will enhance the ability to detect and quantify Glycine, N-L-arginyl- at low concentrations.

Microfluidic Devices: The integration of analytical techniques onto microfluidic "lab-on-a-chip" platforms can enable the rapid and automated analysis of small sample volumes, which is ideal for high-throughput screening and point-of-care diagnostics.

Analytical TechniqueApplication for Glycine, N-L-arginyl-Key Advantages
Peptide BiosensorsReal-time monitoring in biological fluids. nih.govoathpeptides.comHigh sensitivity, selectivity, potential for point-of-care use. oathpeptides.com
Advanced Mass SpectrometryAccurate quantification in complex samples. mdpi.comHigh sensitivity, specificity, structural information. mdpi.com
Microfluidic DevicesHigh-throughput analysis, automated sample processing.Low sample consumption, rapid analysis, integration of multiple steps.

Q & A

Q. What are the standard analytical methods for identifying and quantifying Glycine, N-L-arginyl- in biological samples?

To ensure accuracy, researchers should employ ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), as these techniques provide high sensitivity and specificity for peptide analysis. Key parameters include column type (e.g., C18 for reverse-phase separation), mobile phase gradients, and ionization modes (e.g., electrospray ionization) . Validation should follow guidelines from authoritative sources like the National Institute of Standards and Technology (NIST) for spectral matching and calibration curves .

Q. How should experimental conditions be optimized for studying Glycine, N-L-arginyl- in cell culture systems?

Design experiments with controlled variables such as pH (6.5–7.5), temperature (37°C for mammalian cells), and exposure duration (time-course assays). Include negative controls (e.g., untreated cells) and internal standards (e.g., isotopically labeled glycine derivatives) to normalize batch effects. Preclinical checklists, as per NIH guidelines, mandate reporting cell line authentication, passage numbers, and media composition to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing contradictory data in Glycine, N-L-arginyl- metabolism studies?

Use multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables in metabolomic datasets. For conflicting results, apply Bayesian inference to weigh evidence from replicate experiments. Raw data (chromatograms, spectra) must be archived to enable reanalysis, as emphasized in glycine analysis protocols .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in Glycine, N-L-arginyl- derivatives using advanced spectroscopic techniques?

Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY for spatial conformation) with high-resolution MS/MS fragmentation patterns. For example, collision-induced dissociation (CID) can differentiate isomeric forms by analyzing peptide bond cleavage patterns. Cross-validate findings with computational tools like density functional theory (DFT) simulations .

Q. What strategies are effective for synthesizing Glycine, N-L-arginyl- with high enantiomeric purity?

Optimize solid-phase peptide synthesis (SPPS) protocols by selecting resin matrices (e.g., Wang resin) and coupling reagents (e.g., HBTU/HOBt). Monitor reaction efficiency via Kaiser tests and purify intermediates using preparative HPLC with chiral columns. Purity validation should include optical rotation measurements and circular dichroism (CD) spectroscopy .

Q. How can in silico models predict the interaction of Glycine, N-L-arginyl- with glycine transporters (GlyTs)?

Employ molecular docking (e.g., AutoDock Vina) using crystal structures of GlyT1/2 (PDB IDs: 6XK3, 7B7W). Validate binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For dynamic interactions, perform molecular dynamics (MD) simulations over ≥100 ns to assess stability of ligand-receptor complexes .

Q. What experimental designs mitigate batch variability in large-scale Glycine, N-L-arginyl- production for preclinical trials?

Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratios). Use orthogonal analytical methods (e.g., NMR, LC-MS) for batch consistency checks. Adhere to FDA guidelines for Good Laboratory Practice (GLP) documentation to ensure traceability .

Methodological & Reproducibility Considerations

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for Glycine, N-L-arginyl-?

Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for bioavailability differences. In vivo studies should include tissue-specific biodistribution analyses (e.g., LC-MS/MS of plasma, brain, liver) and dose-response curves. Cross-species comparisons (rodent vs. non-human primate) may clarify translational relevance .

Q. What protocols ensure reproducibility in Glycine, N-L-arginyl- studies across laboratories?

Standardize sample preparation (e.g., freeze-drying, storage at −80°C) and share detailed SOPs via platforms like protocols.io . Interlaboratory validation studies, using reference materials from NIST, can harmonize analytical outputs .

Q. How can researchers ethically integrate patented GlyTs-related findings into Glycine, N-L-arginyl- studies?

Conduct freedom-to-operate (FTO) analyses using patent databases (e.g., USPTO, Espacenet) to avoid infringement. Cite existing patents (e.g., CAS-204656-20-2 derivatives) transparently and collaborate with legal advisors to negotiate licensing agreements .

Emerging Research Directions

Q. What novel applications of Glycine, N-L-arginyl- are being explored in neuropharmacology?

Recent studies focus on modulating NMDA receptor co-agonism via GlyTs inhibition, with potential applications in schizophrenia and chronic pain. Target validation requires conditional knockout models and positron emission tomography (PET) imaging using radiolabeled analogs .

Q. How can glycomics approaches elucidate the role of Glycine, N-L-arginyl- in post-translational modifications?

Leverage glycoproteomic workflows (e.g., lectin affinity enrichment, tandem MS) to map glycosylation sites. Integrate data with bioinformatics tools like UniCarb-DB to annotate glycan structures and infer functional impacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.